methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate is an organic compound that features a complex structure combining an indene moiety with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid with thiophene-2-carboxylic acid, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially useful properties.
Scientific Research Applications
Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism by which methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would be determined through detailed biochemical studies and experimental validation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate: This compound shares the indene moiety but lacks the thiophene ring, making it less versatile in certain applications.
Thiophene-2-carboxylic acid:
Indene derivatives: Various indene derivatives may have similar structural features but differ in their functional groups, affecting their reactivity and applications.
Uniqueness
Methyl 3-(3-oxo-2,3-dihydro-1H-indene-1-amido)thiophene-2-carboxylate is unique due to its combination of an indene moiety with a thiophene ring, providing a versatile scaffold for chemical modifications
Properties
IUPAC Name |
methyl 3-[(3-oxo-1,2-dihydroindene-1-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(20)14-12(6-7-22-14)17-15(19)11-8-13(18)10-5-3-2-4-9(10)11/h2-7,11H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEZXEJNMHIPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CC(=O)C3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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